tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is a colorless to yellow solid or semi-solid, often used as an intermediate in organic synthesis . This compound is notable for its azetidine ring, which is a four-membered nitrogen-containing ring, making it a valuable building block in medicinal chemistry and other fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate typically involves the reaction of azetidine with tert-butyl chloroformate and 3-hydroxypropylamine . The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield . The compound is typically produced in high purity, with stringent quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: LiAlH4
Substitution: TsCl, nucleophiles (e.g., amines, thiols)
Major Products Formed:
Oxidation: Carbonyl derivatives
Reduction: Saturated azetidine derivatives
Substitution: Various substituted azetidine derivatives
Scientific Research Applications
Chemistry: tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates, especially those targeting central nervous system disorders . The azetidine ring is known to improve the pharmacokinetic properties of drugs, such as their solubility and metabolic stability .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials . Its reactivity and versatility make it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients (APIs) that target specific molecular pathways . The azetidine ring can interact with biological targets, such as enzymes or receptors, to modulate their activity . This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
- tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate
- tert-Butyl 3-(piperidin-3-yl)azetidine-1-carboxylate
- 1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine
Comparison: tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate is unique due to its 3-hydroxypropyl side chain, which provides additional functionalization options compared to similar compounds . This makes it particularly useful in the synthesis of complex molecules where additional functional groups are required .
Properties
IUPAC Name |
tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-9(8-12)5-4-6-13/h9,13H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUCWIHPIAGCEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597579 |
Source
|
Record name | tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158602-43-8 |
Source
|
Record name | tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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